5-Methyl-2-hexenoic acid benzyl ester
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Overview
Description
5-Methyl-2-hexenoic acid benzyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a benzyl group attached to the ester functional group. The molecular formula of this compound is C13H16O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-hexenoic acid benzyl ester can be achieved through various methods. One common approach involves the esterification of 5-Methyl-2-hexenoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-hexenoic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2-hexenoic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-hexenoic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The benzyl group can also interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Hexenoic acid methyl ester: Similar structure but with a methyl group instead of a benzyl group.
2-Hexenoic acid methyl ester: Similar structure but with a different position of the double bond.
5-Methyl-5-hexenoic acid methyl ester: Similar structure but with a methyl ester group.
Uniqueness
5-Methyl-2-hexenoic acid benzyl ester is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where the benzyl group plays a crucial role in the compound’s reactivity and interactions.
Properties
CAS No. |
827573-91-1 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
benzyl 5-methylhex-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(2)7-6-10-14(15)16-11-13-8-4-3-5-9-13/h3-6,8-10,12H,7,11H2,1-2H3 |
InChI Key |
OFGWWXUQCWASPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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